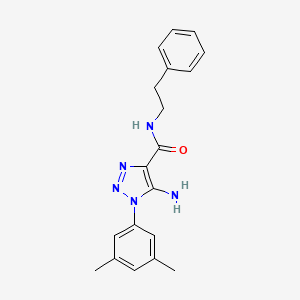

5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

One of the most promising applications of this compound is its potential use in treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit significant antiparasitic activity. A study highlighted the optimization of this compound series, leading to improved potency and metabolic stability. The most potent representatives demonstrated a submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models .

Anticancer Properties

The triazole scaffold has been identified as a promising structure for developing anticancer agents. The compound's ability to inhibit heat shock protein 90 (HSP90) suggests potential applications in cancer therapy. HSP90 is crucial for the proper folding and function of many oncogenic proteins; thus, inhibitors can disrupt cancer cell proliferation . Additionally, the synthesis of peptidomimetics from this compound could lead to novel anticancer therapeutics .

Synthetic Methodologies

The synthesis of 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methodologies, including transition-metal-free strategies that utilize carbodiimides and diazo compounds. This approach allows for the construction of diverse triazole derivatives under mild conditions . Such synthetic flexibility is advantageous for tailoring compounds with specific biological activities.

Chemical Characteristics

The molecular formula of this compound is C19H21N5O, with a molecular weight of approximately 335.4029 g/mol . Its structure includes a triazole ring which is known for its diverse reactivity and ability to form stable complexes with various biological targets.

In Vitro Studies

In vitro studies have demonstrated that compounds based on the triazole scaffold exhibit notable selectivity against various cell lines, including VERO and HepG2 cells. The selectivity index suggests that these compounds could minimize off-target effects commonly associated with traditional therapies .

In Vivo Studies

In vivo studies further support the efficacy of these compounds against Trypanosoma cruzi. For instance, one study reported a significant reduction in parasitic load in infected mice treated with optimized derivatives of the triazole compound . Such findings underscore the potential for clinical applications in treating parasitic infections.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide and its derivatives share structural similarities.

Phenylethylamines: Compounds containing the phenylethyl group, such as amphetamines, have similar structural motifs.

Uniqueness

5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, amino group, and phenylethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Actividad Biológica

5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a triazole ring and specific substituents, contribute to its biological activity.

Structural Characteristics

The molecular formula of this compound is C18H20N4O and it has a molecular weight of approximately 320.4 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Triazole Ring | A five-membered heterocyclic structure containing three nitrogen atoms. |

| Amino Group | Contributes to the compound's basicity and potential interactions with biological targets. |

| Carboxamide Group | Enhances solubility and may influence binding affinity. |

| Substituents | The presence of 3,5-dimethylphenyl and 2-phenylethyl groups increases lipophilicity. |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against multidrug-resistant bacteria. Studies have shown that it may inhibit bacterial growth by interfering with essential cellular processes and enzymes. For instance:

- In vitro studies have demonstrated that this compound can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Emerging evidence suggests that this compound may also have anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Key findings include:

- Cell viability assays reveal that this compound reduces cell proliferation in a dose-dependent manner.

- The compound has shown IC50 values ranging from 30 nM to 200 nM across different cancer cell lines.

Case Studies

Several case studies highlight the biological activity of triazole derivatives similar to this compound:

-

Antiproliferative Activity :

- A study explored various triazole derivatives against multiple cancer cell lines and found that compounds with similar structures exhibited varying degrees of antiproliferative effects.

- For example, compounds bearing an amino group at position C-4 were noted for enhanced activity against acetylcholinesterase (AChE) inhibition.

-

Mechanism of Action Studies :

- Research focusing on the mechanism revealed that certain triazole derivatives can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds in its class, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-triazole | Benzyl group; thiophene substituent | Antimicrobial activity |

| 5-amino-1-(phenylmethyl)-triazole | Phenylmethyl substituent | Reduced bioavailability |

| 5-amino-N-(carbamoylmethyl)-triazole | Simpler structure; lacks bulky substituents | Varies in biological activity |

Propiedades

IUPAC Name |

5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-13-10-14(2)12-16(11-13)24-18(20)17(22-23-24)19(25)21-9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPMNIBFYBNIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.